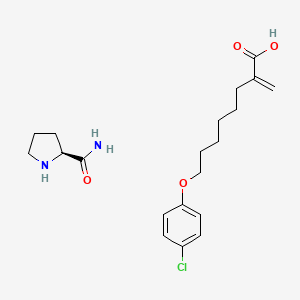![molecular formula C15H27NO11 B13832439 beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME](/img/structure/B13832439.png)
beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME: is a complex carbohydrate compound that plays a significant role in various biological processes. It is a disaccharide composed of beta-D-N-acetylglucosamine (GLCNAC) linked to alpha-D-mannose (MAN) through a glycosidic bond. This compound is often found in glycoproteins and glycolipids, contributing to cellular communication, structural integrity, and various metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME typically involves the enzymatic or chemical glycosylation of N-acetylglucosamine (GLCNAC) and mannose (MAN). One common method is the use of glycosyltransferases, which catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. The reaction conditions often include a buffered aqueous solution, optimal pH, and temperature to ensure enzyme activity and stability .
Industrial Production Methods
Industrial production of beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME can be achieved through microbial fermentation. Genetically modified microorganisms, such as Escherichia coli, are engineered to express glycosyltransferases that facilitate the synthesis of the desired disaccharide. The fermentation process involves the cultivation of these microorganisms in bioreactors, followed by the extraction and purification of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodic acid (HIO4) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted sugar molecules. These products can be further utilized in various biochemical and industrial applications .
Wissenschaftliche Forschungsanwendungen
beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It plays a role in cell signaling, adhesion, and immune response. It is also involved in the modification of proteins and lipids.
Medicine: It is studied for its potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: It is used in the production of bio-based materials, pharmaceuticals, and cosmetics.
Wirkmechanismus
The mechanism of action of beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME involves its interaction with specific molecular targets and pathways. It can bind to lectins, which are carbohydrate-binding proteins, and modulate various cellular processes. The compound can also be incorporated into glycoproteins and glycolipids, affecting their structure and function. These interactions play a crucial role in cell-cell communication, signal transduction, and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
beta-D-GLCNAC-[1->3]-alpha-D-MAN-1->OME: Similar structure but with a different glycosidic linkage.
beta-D-GLCNAC-[1->6]-alpha-D-GAL-1->OME: Contains galactose instead of mannose.
beta-D-GLCNAC-[1->4]-alpha-D-MAN-1->OME: Different glycosidic linkage position.
Uniqueness
beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME is unique due to its specific glycosidic linkage, which influences its biological activity and interactions. This compound’s structure allows it to participate in distinct biochemical pathways and cellular processes compared to its similar counterparts .
Eigenschaften
Molekularformel |
C15H27NO11 |
|---|---|
Molekulargewicht |
397.37 g/mol |
IUPAC-Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO11/c1-5(18)16-8-11(21)9(19)6(3-17)26-14(8)25-4-7-10(20)12(22)13(23)15(24-2)27-7/h6-15,17,19-23H,3-4H2,1-2H3,(H,16,18)/t6-,7-,8-,9-,10-,11-,12+,13+,14-,15+/m1/s1 |
InChI-Schlüssel |
UXYSKKBVNODRDW-PYFPYXHFSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC)O)O)O)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC)O)O)O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13832380.png)
![Ethanaminium,2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt](/img/structure/B13832383.png)
![dicyclohexylazanium;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13832384.png)
![1h-[1,3]Oxazino[3,4-a]benzimidazole](/img/structure/B13832389.png)





![(2S)-6-[2-[3-[1-[[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4-carbonyl]amino]decan-5-yl]-2-methylbenzoyl]hydrazinyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13832436.png)


